molecular formula C7H13NO2 B13340245 Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid

Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid

Cat. No.: B13340245
M. Wt: 143.18 g/mol
InChI Key: JYWQLXDCNQQXGO-RITPCOANSA-N
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Description

Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid typically involves the resolution of racemic mixtures or the use of chiral catalysts. One common method is the lipase-catalyzed resolution, which has been employed in the preparation of similar compounds . This method involves the use of lipase enzymes to selectively hydrolyze one enantiomer, leaving the desired enantiomer in excess.

Industrial Production Methods

Industrial production of this compound often involves large-scale resolution processes or asymmetric synthesis. The use of environmentally friendly solvents and reagents is emphasized to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid include:

Uniqueness

What sets this compound apart is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2S,5R)-5-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-2-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

JYWQLXDCNQQXGO-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](NC1)C(=O)O

Canonical SMILES

CC1CCC(NC1)C(=O)O

Origin of Product

United States

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